

# A Comparative Analysis of the Physicochemical Properties of Aminobenzoic Acid Isomers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-4-nitro-5-methoxybenzoic Acid

Cat. No.: B112209

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties, which in turn dictates its biological activity, formulation characteristics, and potential therapeutic applications. This guide provides a detailed comparison of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). Understanding these differences is crucial for applications ranging from pharmaceutical development to materials science.

## Key Physicochemical Property Differences

The location of the amino group relative to the carboxylic acid group on the benzene ring significantly impacts properties such as melting point, boiling point, solubility, and acidity (pKa). These differences primarily arise from variations in intermolecular and intramolecular hydrogen bonding, as well as the electronic effects of the substituents.

**2-Aminobenzoic Acid (Anthranilic Acid):** The ortho positioning of the amino and carboxyl groups allows for strong intramolecular hydrogen bonding. This internal interaction reduces the availability of these groups for intermolecular hydrogen bonding with neighboring molecules, which generally leads to a lower melting point and boiling point compared to the other isomers. It also influences its solubility and acidity.

3-Aminobenzoic Acid: In the meta isomer, the functional groups are too far apart for intramolecular hydrogen bonding. Consequently, intermolecular hydrogen bonding is the dominant force between molecules, leading to a higher melting point than the ortho isomer.

4-Aminobenzoic Acid (PABA): The para arrangement allows for the most effective intermolecular hydrogen bonding and a highly ordered, stable crystal lattice. This results in the highest melting and boiling points among the three isomers. PABA is widely known for its use in sunscreens as a UVB absorber and is a crucial intermediate in the folate synthesis pathway in bacteria.

## Quantitative Data Comparison

The following table summarizes the key physicochemical properties of the aminobenzoic acid isomers, with data compiled from various sources.

| Property                     | 2-Aminobenzoic Acid (Anthranilic Acid)  | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid (PABA) |
|------------------------------|-----------------------------------------|---------------------|----------------------------|
| Molar Mass ( g/mol )         | 137.14                                  | 137.14              | 137.14                     |
| Appearance                   | White to pale-yellow crystalline powder | White solid         | White-grey crystals        |
| Melting Point (°C)           | 146–148                                 | 178–180             | 187–189                    |
| Boiling Point (°C)           | ~200 (sublimes)                         | 352.5               | 340                        |
| Water Solubility (g/L)       | 5.72 (at 25°C)                          | 5.9 (at 15°C)       | 5.39 (at 25°C)             |
| pKa (carboxyl group)         | 2.17                                    | 3.07                | 2.38                       |
| pKa (amino group)            | 4.85                                    | 4.79                | 4.85                       |
| Density (g/cm <sup>3</sup> ) | 1.412                                   | 1.51                | 1.374                      |

## Experimental Protocols

The data presented above are typically determined using the following standard experimental methodologies:

## Melting Point Determination

**Methodology:** Capillary melting point determination is a standard technique. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range over which the substance melts, from the first

- To cite this document: BenchChem. [A Comparative Analysis of the Physicochemical Properties of Aminobenzoic Acid Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112209#physicochemical-property-differences-between-aminobenzoic-acid-isomers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)